Somatostatin acetate

Übersicht

Beschreibung

It is secreted by the D cells of the islets to inhibit the release of insulin and glucagon, and is also generated in the hypothalamus, where it inhibits the release of growth hormone and thyroid-stimulating hormones from the anterior pituitary . Somatostatin acetate has two active forms: somatostatin-14 and somatostatin-28, which are derived from the cleavage of a single preproprotein .

Vorbereitungsmethoden

Synthetische Verfahren und Reaktionsbedingungen: Somatostatinacetat kann unter Verwendung der Festphasenpeptidsynthese (SPPS) synthetisiert werden, die die sequentielle Addition von geschützten Aminosäuren zu einer wachsenden Peptidkette beinhaltet, die an ein festes Harz gebunden ist. Das Peptid wird dann vom Harz abgespalten und entschützt, um das Endprodukt zu erhalten .

Industrielle Herstellungsverfahren: Die industrielle Produktion von Somatostatinacetat umfasst die rekombinante DNA-Technologie. Ein rekombinantes Plasmid, das das Gen für Somatostatin enthält, wird in einen Wirtsorganismus wie Escherichia coli eingebracht, der dann das Peptid produziert. Das Peptid wird mittels chromatographischer Verfahren gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Somatostatinacetat durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind essentiell für die Modifizierung des Peptids für verschiedene Anwendungen .

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Ameisensäure.

Reduktion: Reduktionsmittel wie Dithiothreitol (DTT) werden verwendet, um Disulfidbrücken zu reduzieren.

Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Analoga von Somatostatinacetat, die für verschiedene therapeutische Zwecke verwendet werden .

Wissenschaftliche Forschungsanwendungen

Somatostatinacetat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellpeptid für die Untersuchung von Peptidsynthese- und Modifikationstechniken verwendet.

Biologie: Es spielt eine entscheidende Rolle bei der Untersuchung der Hormonregulation und Signaltransduktionswege.

Medizin: Somatostatinacetat wird zur Behandlung von Erkrankungen wie Akromegalie, Magen-Darm-Blutungen und bestimmten Arten von Tumoren verwendet. .

5. Wirkmechanismus

Somatostatinacetat entfaltet seine Wirkung durch die Bindung an Somatostatinrezeptoren (SSTRs), die G-Protein-gekoppelte Rezeptoren sind. Nach der Bindung hemmt es die Adenylatcyclase, reduziert die cAMP-Spiegel und hemmt so die Freisetzung verschiedener Hormone. Dieser Mechanismus ist entscheidend für seine Rolle bei der Regulierung der endokrinen und exokrinen Sekretion .

Ähnliche Verbindungen:

Einzigartigkeit: Somatostatinacetat ist einzigartig durch sein natürliches Vorkommen und seine Fähigkeit, eine Vielzahl von Hormonen zu hemmen. Seine synthetischen Analoga, obwohl stabiler und länger anhaltend, sind so konzipiert, dass sie seine Wirkung nachahmen, aber mit verbesserten pharmakokinetischen Eigenschaften .

Wirkmechanismus

Somatostatin acetate exerts its effects by binding to somatostatin receptors (SSTRs), which are G protein-coupled receptors. Upon binding, it inhibits adenylyl cyclase, reducing the levels of cyclic AMP (cAMP) and subsequently inhibiting the release of various hormones. This mechanism is crucial for its role in regulating endocrine and exocrine secretions .

Vergleich Mit ähnlichen Verbindungen

Octreotide: A synthetic analog of somatostatin with a longer half-life, used to treat acromegaly and neuroendocrine tumors.

Lanreotide: Another synthetic analog with similar applications as octreotide.

Pasireotide: A second-generation somatostatin analog with broader receptor binding and used for treating Cushing’s disease.

Uniqueness: Somatostatin acetate is unique due to its natural occurrence and its ability to inhibit a wide range of hormones. Its synthetic analogs, while more stable and longer-lasting, are designed to mimic its effects but with improved pharmacokinetic properties .

Biologische Aktivität

Somatostatin acetate, a synthetic analog of the naturally occurring peptide somatostatin, exhibits a wide range of biological activities that make it significant in both clinical and research settings. This article explores its mechanisms of action, physiological effects, and therapeutic applications, supported by diverse research findings, data tables, and case studies.

Overview of Somatostatin

Somatostatin is a peptide hormone produced in various tissues, including the hypothalamus, pancreas, and gastrointestinal tract. It plays a crucial role in inhibiting the secretion of several hormones, including growth hormone (GH), insulin, glucagon, and gastrointestinal hormones such as gastrin and cholecystokinin . this compound is used therapeutically to mimic these inhibitory effects.

Somatostatin exerts its effects primarily through binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors (GPCRs). There are five known subtypes of SSTRs (SSTR1-5), each with distinct tissue distributions and functions. Upon activation, these receptors inhibit adenylate cyclase activity, leading to decreased intracellular cAMP levels and modulation of calcium ion concentrations .

Key Mechanisms:

- Inhibition of Hormone Secretion: this compound effectively inhibits the secretion of GH, insulin, glucagon, and other hormones. For example, analogs like [D-Trp8]-Somatostatin are reported to be 8-10 times more potent than somatostatin itself in inhibiting insulin and glucagon secretion .

- Gastrointestinal Motility Regulation: The compound modulates gastrointestinal motility by delaying gastric emptying and inhibiting exocrine pancreatic secretion .

- Antiproliferative Effects: this compound has been shown to exert antiproliferative effects on various tumor cells by blocking mitogenic signals from growth factors like epidermal growth factor (EGF) and insulin-like growth factor 1 (IGF-1) .

Physiological Effects

The biological activity of this compound encompasses several physiological functions:

-

Endocrine Regulation:

- Suppresses GH release from the pituitary gland.

- Inhibits insulin and glucagon secretion from pancreatic islets.

- Reduces secretion of digestive enzymes from the pancreas.

-

Gastrointestinal Functions:

- Decreases gastric acid secretion.

- Slows down gastric emptying time.

- Modulates nutrient absorption in the intestines.

-

Neurological Effects:

- Influences cognitive functions and locomotion through central nervous system pathways.

- Immunological Modulation:

Therapeutic Applications

This compound is utilized in various clinical settings:

- Neuroendocrine Tumors (NETs): It is effective in managing symptoms associated with NETs by reducing hormone secretion that leads to hormonal syndromes.

- Acromegaly Treatment: Used to control excessive GH production in acromegaly patients.

- Gastrointestinal Disorders: Helps manage conditions such as VIPoma and carcinoid syndrome by alleviating diarrhea and flushing episodes.

Case Studies

Case Study 1: Acromegaly Management

A study involving patients with acromegaly demonstrated that treatment with somatostatin analogs led to significant reductions in serum GH levels and improvements in clinical symptoms over a 12-month period. Patients reported decreased headaches and improved quality of life metrics .

Case Study 2: Neuroendocrine Tumors

In a cohort study involving patients with advanced NETs treated with somatostatin analogs, over 60% experienced symptomatic relief from hormone-related symptoms such as flushing and diarrhea. Imaging studies indicated stabilization or reduction in tumor size in a subset of patients .

Table 1: Comparison of Somatostatin Analog Potency

| Analog | Potency Compared to Somatostatin | Target Hormones |

|---|---|---|

| Somatostatin-14 | Baseline | GH, Insulin |

| [D-Trp8]-Somatostatin | 8-10 times more potent | Insulin, Glucagon |

| [D-Cys14]-Somatostatin | More potent for glucagon than insulin | Glucagon |

Table 2: Physiological Effects of this compound

| Effect | Mechanism | Clinical Relevance |

|---|---|---|

| Inhibition of GH secretion | Binding to SSTR2 on pituitary cells | Treatment for acromegaly |

| Decreased gastric acid output | Inhibition of gastric parietal cells | Management of peptic ulcers |

| Reduced insulin secretion | Inhibition of pancreatic beta cells | Control of hyperinsulinemia |

Eigenschaften

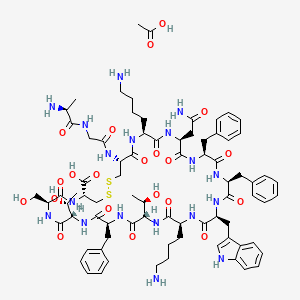

IUPAC Name |

acetic acid;(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-37-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C76H104N18O19S2.C2H4O2/c1-41(79)64(100)82-37-61(99)83-58-39-114-115-40-59(76(112)113)92-72(108)57(38-95)91-75(111)63(43(3)97)94-71(107)54(33-46-23-11-6-12-24-46)90-74(110)62(42(2)96)93-66(102)51(28-16-18-30-78)84-69(105)55(34-47-36-81-49-26-14-13-25-48(47)49)88-68(104)53(32-45-21-9-5-10-22-45)86-67(103)52(31-44-19-7-4-8-20-44)87-70(106)56(35-60(80)98)89-65(101)50(85-73(58)109)27-15-17-29-77;1-2(3)4/h4-14,19-26,36,41-43,50-59,62-63,81,95-97H,15-18,27-35,37-40,77-79H2,1-3H3,(H2,80,98)(H,82,100)(H,83,99)(H,84,105)(H,85,109)(H,86,103)(H,87,106)(H,88,104)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113);1H3,(H,3,4)/t41-,42+,43+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,62-,63-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFYNCDIZASLOMM-HMAILDBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=CC=C6)O.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)N)C(=O)O)CO)[C@@H](C)O)CC6=CC=CC=C6)O.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C78H108N18O21S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1697.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54472-66-1 | |

| Record name | Somatostatin acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054472661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SOMATOSTATIN ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6R2N217HS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.